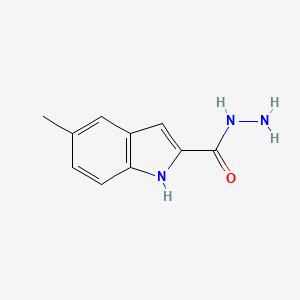

5-methyl-1H-indole-2-carbohydrazide

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. wisdomlib.org Its prominence stems from its presence in a vast number of biologically active natural and synthetic products, making it what is often referred to as a "privileged structure." benthamdirect.com This versatile framework is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin, underscoring its fundamental role in human biochemistry. mdpi.com

In drug discovery, the indole nucleus is a key pharmacophore—the essential part of a molecule responsible for its biological activity. nih.gov Its structural versatility allows it to interact with a wide array of biological targets, including G-protein coupled receptors, enzymes, and nucleic acids. benthamdirect.commdpi.com This has led to the development of numerous indole-containing drugs with a broad spectrum of therapeutic applications. Notable examples include the anti-inflammatory drug Indomethacin, the anti-migraine agent Frovatriptan, and the anti-cancer vinca (B1221190) alkaloids. benthamdirect.commdpi.com The ability of indole derivatives to target various pathways, such as those involved in cancer cell proliferation, inflammation, and microbial infections, continues to drive extensive research into novel compounds built upon this scaffold. mdpi.comijpsr.com

Role of Carbohydrazide (B1668358) Moieties in the Design of Bioactive Compounds

The carbohydrazide functional group (-CONHNH2) is another critical component in the design of bioactive molecules. chemicalbook.com This moiety is often utilized as a versatile building block for synthesizing more complex molecules, such as hydrazones and other heterocyclic systems. chemicalbook.comwho.int The hydrogen bonding capabilities of the carbohydrazide group, along with its ability to coordinate with metal ions, contribute to its significant role in biological interactions.

Compounds incorporating a carbohydrazide group have demonstrated a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor effects. chemicalbook.com For instance, Isoniazid, a primary drug for tuberculosis treatment, features a hydrazide group that is crucial for its mechanism of action. The ability of the carbohydrazide moiety to act as a linker or a pharmacophore itself makes it an attractive feature for medicinal chemists aiming to develop new therapeutic agents.

Overview of Research on 5-Methyl-1H-Indole-2-Carbohydrazide and Analogues

While specific research focusing exclusively on this compound is limited in publicly available literature, extensive studies have been conducted on its close analogues, namely indole-2-carbohydrazide derivatives with various substitutions on the indole ring and the hydrazide nitrogen. This body of research highlights the potential of this chemical class as a source of novel therapeutic agents.

The general synthetic route to these compounds often involves the esterification of the corresponding indole-2-carboxylic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide intermediate. who.intsemanticscholar.orgnih.gov This intermediate then serves as a versatile scaffold for further modifications, such as the formation of hydrazones by reacting with different aldehydes or ketones. who.intnih.gov

Research into indole-2-carbohydrazide analogues has revealed significant potential in cancer therapy. Studies have shown that certain derivatives possess potent antiproliferative and anti-angiogenic activities. nih.govresearchgate.net For example, a series of indole-2-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT116 and SW480. nih.gov Some of these compounds also demonstrated anti-angiogenic effects by inhibiting the formation of new blood vessels, a critical process for tumor growth. nih.gov

In one study, novel indole-2-carbohydrazide derivatives were investigated as potential anticancer agents, with one compound showing significant activity against the MCF-7 breast cancer cell line, leading to cell cycle arrest and apoptosis. researchgate.net Another area of investigation for these analogues is as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govmdpi.com Molecular docking and biological assays have identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of new HIV-1 integrase strand transfer inhibitors. nih.govmdpi.com

The table below summarizes the findings of selected research on indole-2-carbohydrazide analogues, showcasing their diverse biological activities.

| Compound Class | Biological Activity | Key Findings |

| Indole-2-carbohydrazide derivatives | Anticancer (Antiproliferative and Anti-angiogenic) | A novel series was synthesized, with some compounds showing potent cytotoxic activities against HCT116 and SW480 cancer cell lines. nih.gov |

| Substituted benzyl-1H-indole-2-carbohydrazides | Anticancer (Antiproliferative) | A series of compounds exhibited cytotoxicity against MCF-7, A549, and HCT cell lines, with one derivative showing high potency. semanticscholar.org |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives | Anticancer (Methuosis induction) | Several derivatives were found to be potent inducers of methuosis (a type of non-apoptotic cell death) in cancer cells with low toxicity to normal cells. tandfonline.com |

| Indole-2-carboxylic acid derivatives | Antiviral (HIV-1 Integrase Inhibition) | Derivatives of indole-2-carboxylic acid were identified as effective inhibitors of the strand transfer activity of HIV-1 integrase. nih.govmdpi.com |

| Indole-carbohydrazide linked triazoles | α-glucosidase inhibitors | Hybrid molecules containing the indole-carbohydrazide moiety showed excellent inhibitory activity against α-glucosidase, an enzyme relevant to diabetes. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-2-3-8-7(4-6)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJKWSIJTMSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1h Indole 2 Carbohydrazide

Established Synthetic Pathways for 5-Methyl-1H-Indole-2-Carbohydrazide and Related Indole-2-Carbohydrazides

The synthesis of this compound is a multi-step process that typically begins with the corresponding indole-2-carboxylic acid. This section details the key synthetic steps involved in its preparation.

Esterification of Substituted Indole-2-Carboxylic Acids as Precursors

The journey towards this compound commences with the synthesis of its precursor, 5-methyl-1H-indole-2-carboxylic acid. A common route to achieving this is through the Fischer indole (B1671886) synthesis. While specific procedures for the 5-methyl derivative are not extensively detailed in readily available literature, analogous syntheses, such as that for ethyl 2-methylindole-5-carboxylate, provide a reliable template. This synthesis involves the reaction of a substituted aniline (B41778) with an α-ketoester. orgsyn.org

Once the 5-methyl-1H-indole-2-carboxylic acid is obtained, the next crucial step is its esterification. The Fischer esterification is a classic and widely employed method for this transformation. clockss.orgnih.gov This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in large excess, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). clockss.orgacs.orgnih.gov For instance, a solution of a substituted indole-2-carboxylic acid in an alcohol like methanol (B129727) or ethanol (B145695) can be saturated with HCl gas and stirred overnight to yield the corresponding methyl or ethyl ester. acs.org The general reaction is depicted below:

General Reaction for Fischer Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

This equilibrium-driven reaction is fundamental for preparing the ester intermediate necessary for the subsequent synthesis of the carbohydrazide (B1668358).

Another effective method for esterification involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This is often achieved by treating the indole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to afford the desired ester in high yield. nih.gov

Hydrazinolysis Reactions for the Formation of the Carbohydrazide Moiety

The quintessential step in forming the carbohydrazide is the hydrazinolysis of the corresponding ester. This nucleophilic acyl substitution reaction involves treating the ethyl or methyl ester of 5-methyl-1H-indole-2-carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comwho.int The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. mdpi.com The carbohydrazide product, being insoluble in the reaction medium, often precipitates out and can be collected by filtration. mdpi.com

A general procedure involves refluxing the indole-2-carboxylate (B1230498) ester with hydrazine hydrate in ethanol for several hours. mdpi.com For example, a study on the synthesis of various indole-2-carbohydrazides reported refluxing the corresponding ethyl or methyl ester with hydrazine hydrate in ethanol for 4 hours to obtain the desired product in high yield (around 90%). mdpi.com

Alternative Synthetic Approaches and Efficiency Enhancements

While the esterification-hydrazinolysis sequence is the most common, alternative approaches to synthesize indole-2-carbohydrazides have been explored. One such method involves the direct coupling of the indole-2-carboxylic acid with a substituted hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). semanticscholar.orgmdpi.com This approach bypasses the need for ester formation and can be efficient for creating a library of N'-substituted carbohydrazides.

Microwave-assisted synthesis has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods.

Functionalization and Derivatization Strategies for this compound

The presence of the reactive hydrazide moiety makes this compound a valuable intermediate for the synthesis of a plethora of other heterocyclic compounds.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones (Schiff Bases)

One of the most facile and widely utilized transformations of this compound is its condensation reaction with various aldehydes and ketones to form the corresponding hydrazones, also known as Schiff bases. who.intnih.gov This reaction typically proceeds by heating the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net

The resulting N'-arylmethylene-5-methyl-1H-indole-2-carbohydrazides are a class of compounds that have been investigated for their diverse biological activities. The reaction is versatile, allowing for the introduction of a wide range of substituents on the aromatic ring of the aldehyde or ketone, thereby enabling the generation of a large library of derivatives.

For instance, a general method for the synthesis of such hydrazones involves refluxing a mixture of the carbohydrazide and the respective carbonyl compound in methanol for several hours. who.int

Table 1: Examples of Condensation Reactions of Indole-2-Carbohydrazides with Carbonyl Compounds

| Indole-2-Carbohydrazide Derivative | Carbonyl Compound | Product | Reference |

| 1H-Indole-2-carbohydrazide | D-glucose | N′-β-d-glucopyranosyl-1H-indole-2-carbohydrazide | mdpi.com |

| 1H-Indole-2-carbohydrazide | Indole-3-carboxaldehyde | N′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | mdpi.com |

| 1H-Indole-2-carbohydrazide | Pyridine-3-carboxaldehyde | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | mdpi.com |

| 1H-Indole-2-carbohydrazide | 2′-Aminoacetophenone | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | mdpi.com |

| 5-Chloro-3-methyl-1H-indole-2-carbohydrazide | Cyclohexanone | 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide | nih.gov |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Thiazoles, Pyridazines)

The versatile reactivity of the carbohydrazide moiety extends to its use in the construction of various fused and non-fused heterocyclic systems.

Thiazoles:

The reaction of indole-2-carbohydrazide derivatives with α-haloketones or related reagents can lead to the formation of thiazole (B1198619) rings. For example, the reaction of an indole-2-thiosemicarbazide (which can be prepared from the carbohydrazide) with an α-haloketone is a known method for thiazole synthesis. mdpi.com A study demonstrated the synthesis of N′-(4-phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide by reacting the corresponding thiosemicarbazide (B42300) with 2-bromoacetophenone. mdpi.com

Pyridazines:

The carbohydrazide functionality also serves as a key precursor for the synthesis of pyridazine (B1198779) and fused pyridazine derivatives, such as pyridazino[4,5-b]indoles. These compounds are of interest due to their potential biological activities. The synthesis of pyridazino[4,5-b]indoles can be achieved through various strategies, often involving the intramolecular cyclization of suitable indole precursors. While direct cyclization of this compound into a pyridazine ring is less commonly reported, related intramolecular Heck-type reactions of other indole derivatives have been successfully employed to construct the 5H-pyridazino[4,5-b]indole skeleton. epa.govnih.gov

Substitution Reactions on the Indole Nitrogen Atom

The nitrogen atom of the indole ring (N-1) is a common site for chemical modification to modulate the physicochemical and pharmacological properties of indole-based compounds. While the N-H proton is weakly acidic, it can be removed by a suitable base, allowing for subsequent alkylation or acylation reactions.

A representative method for N-substitution involves the reaction of an indole derivative with an alkyl halide in the presence of a base. For instance, the synthesis of 1-benzyl-5-halo-1H-indole-2-carbohydrazides has been achieved through the benzylation of the corresponding ethyl 1H-indole-2-carboxylate precursor using benzyl (B1604629) chloride with potassium hydroxide (B78521) (KOH) as the base in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This established procedure can be directly applied to this compound to yield N-substituted analogues. The general reaction involves deprotonation of the indole nitrogen by the base, creating an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

Table 1: Representative N-Substitution Reaction

| Precursor | Reagent | Base/Solvent | Product | Ref. |

|---|

This strategy allows for the introduction of various substituents, such as simple alkyl chains, benzyl groups, or more complex moieties, onto the indole nitrogen, which can significantly influence the molecule's spatial arrangement and interaction with biological targets. mdpi.com

Molecular Hybridization Strategies Utilizing the Carbohydrazide Bridge

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. The carbohydrazide group of this compound is an excellent chemical handle for this purpose, readily reacting with aldehydes and ketones to form stable hydrazone (Schiff base) linkages.

Hybridization with Isatin (B1672199):

A prominent example of this strategy is the condensation reaction with isatin (1H-indole-2,3-dione) and its derivatives. The reaction, typically a Knoevenagel condensation, occurs between the active methylene (B1212753) group of the isatin ring at the C-3 position and the terminal primary amine of the carbohydrazide. This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and proceeds by refluxing the reactants in a suitable solvent like methanol or ethanol. mdpi.com This approach has been used to synthesize a variety of isatin-indole molecular hybrids. mdpi.commdpi.com For example, 5-methoxy-1H-indole-2-carbohydrazide, a close analogue, reacts with various substituted isatins to produce potent antimicrobial agents. mdpi.com The resulting hybrid molecules merge the structural features of both the indole and isatin scaffolds.

Table 2: Examples of Synthesized Isatin-Indole Hybrids via Carbohydrazide Bridge

| Indole Precursor | Isatin Derivative | Solvent/Catalyst | Resulting Hybrid Structure | Ref. |

|---|---|---|---|---|

| 5-Methoxy-1H-indole-2-carbohydrazide | Isatin | Methanol / Acetic Acid | (Z)-N'-(2-oxoindolin-3-ylidene)-5-methoxy-1H-indole-2-carbohydrazide | mdpi.com |

| 5-Methoxy-1H-indole-2-carbohydrazide | 5-Chloroisatin | Methanol / Acetic Acid | (Z)-N'-(5-chloro-2-oxoindolin-3-ylidene)-5-methoxy-1H-indole-2-carbohydrazide | mdpi.com |

Hybridization with Pyrimidine (B1678525):

The carbohydrazide moiety can also be used to link the indole core to other heterocyclic systems like pyrimidine. In one reported strategy, a pyrimidine ring is first attached to the 5-position of the indole nucleus. The carbohydrazide group at the 2-position is then further reacted, for example, with various aldehydes, to create a large and complex hybrid molecule. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated as potential anticancer agents. nih.gov In this design, the carbohydrazide functional group was essential for creating the final library of compounds by forming hydrazone linkages with a variety of substituted aldehydes. nih.gov

Formation of Coordination Complexes with Transition Metal Ions

The carbohydrazide moiety and its derived Schiff bases are excellent chelating ligands for transition metal ions. The nitrogen and oxygen atoms of the carbohydrazide group can act as donor atoms, forming stable coordination complexes. When converted to a hydrazone, the resulting -C=N-N-C=O system provides a potent N,O-bidentate chelation site.

Research has demonstrated the synthesis of novel Cu(II), Co(II), and Zn(II) coordination complexes from a ligand derived from 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. researchgate.net In this work, the carbohydrazide was first condensed with 4-methoxybenzaldehyde (B44291) to form the Schiff base ligand, N'-(4-methoxybenzylidene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide. This ligand was then reacted with the respective metal salts to form the complexes. researchgate.net

Spectroscopic studies suggest that the ligand coordinates to the metal center in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen of the hydrazide bridge. researchgate.netmdpi.com The formation of such complexes can significantly alter the biological activity of the parent organic molecule, often leading to enhanced antimicrobial or anticancer properties. researchgate.netnih.gov The geometry of the resulting complexes, which can range from square planar to octahedral depending on the metal ion and other coordinated ligands (like water or chloride ions), is crucial for their biological function. mdpi.comsapub.org

Table 3: Transition Metal Complexes Derived from a this compound Scaffold

| Ligand | Metal Ion | Proposed Geometry | Potential Donor Atoms | Ref. |

|---|---|---|---|---|

| N'-(4-methoxybenzylidene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide | Cu(II) | Not specified | Azomethine Nitrogen, Carbonyl Oxygen | researchgate.net |

| N'-(4-methoxybenzylidene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide | Co(II) | Not specified | Azomethine Nitrogen, Carbonyl Oxygen | researchgate.net |

Exploration of Biological Activities and Underlying Mechanisms in Vitro Studies

Anticancer and Antiproliferative Activity Investigations

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

There is no publicly available data on the cytotoxicity of 5-methyl-1H-indole-2-carbohydrazide in cancer cell lines.

Elucidation of Cellular Mechanisms of Action

As no primary biological activity has been reported, there is no research available on the cellular mechanisms of action for this compound. Consequently, information regarding its effects on cell cycle progression, induction of programmed cell death, vacuolation, methuosis, or endoplasmic reticulum stress is not available.

Modulation of Key Signaling Pathways (e.g., MAPK/JNK)

While direct studies on the modulation of the MAPK/JNK signaling pathway by this compound are not extensively detailed in the available literature, the inhibition of upstream regulators by related compounds suggests a potential indirect influence. For instance, a series of novel indole-2-carbohydrazide derivatives has been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling proteins. nih.gov The VEGFR-2 signaling cascade is known to activate several key downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for endothelial cell proliferation and migration. Therefore, by inhibiting VEGFR-2, indole-2-carbohydrazide derivatives may consequently downregulate the MAPK/ERK pathway, contributing to their anti-angiogenic effects.

Identification and Characterization of Molecular Targets

A significant body of research has identified the indole-2-carbohydrazide scaffold as a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including the formation of the mitotic spindle, making them a key target for anticancer drug development. nih.gov

Several studies have synthesized and evaluated series of indole-2-carbohydrazide derivatives, demonstrating their ability to disrupt microtubule dynamics. For example, a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated for their anticancer properties. nih.gov Certain compounds from this series exhibited remarkable antiproliferative activity against a panel of 60 human tumor cell lines. nih.gov Subsequent mechanistic studies revealed that the most potent of these compounds significantly inhibited tubulin assembly, with activity comparable to the well-known tubulin inhibitor, combretastatin (B1194345) A-4. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents tubulin polymerization. nih.govnih.govrsc.org

Similarly, a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated for their microtubule-destabilizing effects. nih.govrsc.org The most active compounds in this series demonstrated potent cytotoxicity against various cancer cell lines and were found to induce G2/M cell cycle arrest and apoptosis. nih.govrsc.org

Table 1: Tubulin Polymerization Inhibition by Indole-2-Carbohydrazide Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀/GI₅₀/LC₅₀ | Reference |

|---|---|---|---|---|

| 6f | MCF-7 (Breast) | Cytotoxicity | GI₅₀ < 0.4 µM | nih.gov |

| 6g | MCF-7 (Breast) | Cytotoxicity | GI₅₀ < 0.4 µM | nih.gov |

| 6i | COLO 205 (Colon) | Cytotoxicity | LC₅₀ = 71 nM | nih.govrsc.org |

| 6i | SK-MEL-5 (Melanoma) | Cytotoxicity | LC₅₀ = 75 nM | nih.govrsc.org |

| 6j | MDA-MB-231 (Breast) | Microtubule-destabilizing effect | Strongest in series | nih.govrsc.org |

This table is interactive. Click on the headers to sort.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. nih.gov The indole (B1671886) scaffold is a common feature in many approved VEGFR-2 inhibitors. mdpi.com

Research has demonstrated that indole-2-carbohydrazide derivatives possess significant anti-angiogenic properties through the inhibition of VEGFR-2. A novel series of these derivatives was synthesized and evaluated for antiproliferative and anti-angiogenic activities. nih.gov One of the most potent compounds, 24f , displayed strong cytotoxic activity against HCT116 and SW480 colon cancer cell lines while being inactive against a normal cell line. nih.govresearchgate.net Further investigation in Human Umbilical Vein Endothelial Cells (HUVECs) showed that this compound effectively inhibited VEGFR-2 and its downstream signaling proteins, leading to a reduction in cell migration and microtubule formation, key steps in angiogenesis. nih.govresearchgate.net

Table 2: Cytotoxic Activity of VEGFR-2 Inhibiting Indole-2-Carbohydrazide Derivative (24f)

| Compound | Cell Line | Cell Type | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 24f | HCT116 | Colon Cancer | 8.1 | nih.govresearchgate.net |

| 24f | SW480 | Colon Cancer | 7.9 | nih.govresearchgate.net |

| 24f | MRC-5 | Normal Lung Fibroblast | Inactive | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Nur77, an orphan nuclear receptor, has emerged as a potential target for cancer therapy due to its role in regulating apoptosis. A study focusing on the discovery of novel Nur77 modulators identified a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as promising candidates. documentsdelivered.com

The lead compound from this series, 10g , was found to be a potent Nur77 binder with a broad-spectrum antiproliferative activity against several hepatoma cell lines, while exhibiting low toxicity to normal liver cells. documentsdelivered.commedchemexpress.com Mechanistic studies revealed that compound 10g upregulates the expression of Nur77 and promotes its subcellular translocation, which in turn induces Nur77-dependent apoptosis in hepatocellular carcinoma cells. documentsdelivered.commedchemexpress.com This process was linked to the induction of autophagy and endoplasmic reticulum stress as upstream events to apoptosis. documentsdelivered.com

Table 3: Antiproliferative Activity of Nur77 Modulator (10g)

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 10g | HepG2 | Liver Cancer | 0.6 | medchemexpress.com |

| 10g | QGY-7703 | Liver Cancer | 0.89 | medchemexpress.com |

| 10g | SMMC-7721 | Liver Cancer | 1.40 | medchemexpress.com |

| 10g | LO2 | Normal Liver | >20 | medchemexpress.com |

This table is interactive. Click on the headers to sort.

Antimicrobial Activity Assessments

The indole nucleus is a well-established scaffold in the development of antimicrobial agents. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

While specific data on the antibacterial activity of this compound is limited, studies on related indole-2-carboxy hydrazide derivatives suggest potential in this area. A review on the anti-infective potential of indole hybrids highlights the synthesis of 5-substituted-3-phenyl-Nb-(substituted-2-oxo-2H-pyrano [2, 3-b] quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides which were screened for their antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. nih.gov The structure-activity relationship studies from this research indicated that indole derivatives bearing a halogen substitution exhibited excellent inhibition of bacterial growth. nih.gov This suggests that the core indole-2-carbohydrazide structure, with appropriate substitutions, can be a viable framework for developing new antibacterial agents.

Antifungal Efficacy Against Fungal Pathogens

A comprehensive review of published scientific literature and databases was conducted to ascertain the antifungal efficacy of this compound against various fungal pathogens. The search included screening for data such as minimum inhibitory concentrations (MICs) which are a standard measure of a compound's antifungal potency. Despite a thorough investigation, no specific studies reporting the direct antifungal activity of this compound against any fungal pathogens were identified.

While the broader class of indole-containing compounds and hydrazide derivatives has been a subject of interest in the development of novel antifungal agents, specific and detailed research on the antifungal profile of this compound itself is not present in the currently accessible scientific literature. Therefore, no data tables or detailed research findings on its antifungal efficacy can be presented at this time.

Investigation of Morphological Changes in Microorganisms

An integral part of understanding the mechanism of action of any potential antimicrobial agent is to study the morphological changes it may induce in the target microorganisms. These changes can provide valuable insights into the compound's cellular targets. A targeted search was performed to find studies that have investigated the effects of this compound on the morphology of fungi or other microorganisms.

The search did not yield any studies that have specifically examined the morphological alterations in microorganisms upon treatment with this compound. Consequently, there is no available information or data to report on this aspect of its biological activity.

Other Pharmacological Activity Research

Beyond its potential antimicrobial properties, the pharmacological profile of this compound was explored with respect to its inhibitory effects on key enzymes and its role in physiological processes such as platelet aggregation.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of drugs that are used in the management of type 2 diabetes. A search of the scientific literature was conducted to determine if this compound has been evaluated for its ability to inhibit the alpha-glucosidase enzyme. This would typically be reported with an IC50 value, which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

The literature search did not reveal any studies that have specifically tested or reported the alpha-glucosidase inhibitory activity of this compound. While derivatives of indole-2-carbohydrazide have been investigated for this purpose, no data is available for the parent compound specified.

Cholinesterase Enzyme Inhibition

Cholinesterase inhibitors are compounds that block the action of the cholinesterase enzymes, primarily acetylcholinesterase and butyrylcholinesterase. These inhibitors have therapeutic applications, notably in the treatment of Alzheimer's disease. An extensive search was performed to find any research that has assessed the potential of this compound to inhibit these enzymes.

No published studies were found that have determined the cholinesterase inhibitory activity of this compound. As a result, there are no IC50 values or other relevant data to present in this section.

Anti-platelet Aggregation Activity

Anti-platelet agents are crucial in the prevention and treatment of cardiovascular diseases by inhibiting the aggregation of platelets. A thorough review of the scientific literature was undertaken to identify any studies that have investigated the in vitro anti-platelet aggregation activity of this compound.

The search did not uncover any specific research that has evaluated the effect of this compound on platelet aggregation. While related N-substituted indole carbohydrazide (B1668358) derivatives have been studied for this activity, there is no data available for the specific compound requested.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Optimized Biological Activity

Systematic modifications of the indole-2-carbohydrazide scaffold have illuminated the roles of various substituents and structural motifs in modulating biological activity.

The position and nature of substituents on the indole (B1671886) ring are critical determinants of activity. Studies on related indole-2-carboxamides have shown that introducing a chloro or fluoro group at the C5 position can enhance potency for CB1 allosteric modulators. nih.gov This highlights the sensitivity of the indole core to electronic and steric modifications.

In the context of anticancer activity, the substitution pattern on the indole ring significantly impacts cytotoxicity. For instance, in a series of N-benzyl-indole-2-carbohydrazides, a methoxy (B1213986) group at the C5-position was a common feature among the most active compounds. semanticscholar.orgmdpi.com One of the most potent compounds in this series, which exhibited an average IC50 of 2 µM against three cancer cell lines (MCF-7, A549, and HCT), featured a 5-methoxy substituent on the indole ring and a 4-chlorobenzyl group on the hydrazide nitrogen. semanticscholar.orgmdpi.com

Furthermore, research on 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors demonstrated the impact of halogenation. The introduction of a bromo group at the C5-position of the indole ring, combined with specific substitutions on the carbohydrazide (B1668358) moiety, led to potent cytotoxic agents. nih.govrsc.org This suggests that electron-withdrawing groups at this position can be beneficial for certain biological targets.

A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives found that the position of the functional group was crucial. Transferring the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to the 5-position of the indole ring resulted in a significant increase in vacuolization-inducing effect in HeLa cells compared to derivatives with substitutions at other positions. nih.gov

| Compound/Modification | Indole Ring Substituent | Biological Activity (IC50/Activity) | Reference |

| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | 5-Methoxy | Average IC50 = 2 µM (MCF-7, A549, HCT) | semanticscholar.orgmdpi.com |

| 5-Bromo-3-phenyl-1H-indole-2-carbohydrazide derivative (6i) | 5-Bromo | LC50 = 71 nM (COLO 205), 75 nM (SK-MEL-5) | nih.govrsc.org |

| 5-substituted indole-2-carbohydrazide (12c) | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) | Vacuolization ratio = 89% at 1.0 µM (HeLa) | nih.gov |

| 1H-indole-2-carboxamide analog | 5-Chloro or 5-Fluoro | Enhanced CB1 allosteric modulation potency | nih.gov |

The carbohydrazide moiety (-CONHNH2) and the linker connecting it to other pharmacophores are highly amenable to modification, often leading to significant changes in biological activity. This moiety frequently serves as a precursor for synthesizing hydrazones by reacting it with various aldehydes and ketones.

In the development of anticancer agents, converting the carbohydrazide into an acyl hydrazone by introducing substituted phenyl groups was a successful strategy. nih.gov For instance, a derivative bearing a phenyl and a methyl group on the hydrazone methylene (B1212753) (compound 12A) showed a significantly stronger vacuolization-inducing effect than its precursor. nih.gov The substitution pattern on the phenyl ring of the hydrazone was also critical. A 3,5-dimethoxy substituted phenyl ring led to a dramatic increase in effect compared to other di-substituted analogs like the 2,4-dimethoxy derivative. nih.gov

Similarly, in a series of tubulin inhibitors, the carbohydrazide was condensed with various aromatic aldehydes. A derivative (6j) featuring a 4-fluorophenyl group attached to the carbohydrazide nitrogen via a methylene linker showed the strongest microtubule-destabilizing effect. rsc.org Another potent compound (6i) from the same series had a 2,5-dimethoxyphenyl group. nih.govrsc.org

Studies on N-benzyl-1H-indole-2-carbohydrazides showed that the nature of the substituent on the benzyl (B1604629) group, which is attached to the terminal nitrogen of the hydrazide, plays a key role. A 4-chloro or 4-bromo substituent on the benzyl ring of a 5-methoxy-indole-2-carbohydrazide scaffold resulted in compounds with high cytotoxicity. semanticscholar.orgmdpi.com

| Core Scaffold | Modification on Carbohydrazide Moiety | Biological Activity (IC50/Activity) | Reference |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | N'-((3,5-dimethoxyphenyl)methylene) | Potent vacuolization effect at 1.0 µM | nih.gov |

| 5-Bromo-3-phenyl-1H-indole-2-carbohydrazide | N'-((2,5-dimethoxyphenyl)methylene) | LC50 = 71 nM (COLO 205) | nih.govrsc.org |

| 5-Bromo-3-phenyl-1H-indole-2-carbohydrazide | N'-((4-fluorophenyl)methylene) | Strongest microtubule-destabilizing effect | rsc.org |

| 5-Methoxy-1H-indole-2-carbohydrazide | N'-(4-Chlorobenzyl) | Average IC50 = 2 µM (MCF-7, A549, HCT) | semanticscholar.orgmdpi.com |

Hybridizing the indole-2-carbohydrazide scaffold with other known pharmacophores is a modern strategy to create novel molecules with enhanced potency and potentially new mechanisms of action.

One study successfully created hybrids of an indole moiety and a pyrazole-carbohydrazide structure, inspired by the tubulin inhibitor CA-4. nih.gov In this design, the carbohydrazide group served as a linker to connect the indole pharmacophore to the pyrazole (B372694) ring. The resulting hybrid molecules were evaluated as tubulin polymerization inhibitors. The lead compound from this series, A18, demonstrated notable antiproliferation efficacy and tubulin polymerization inhibitory activity, comparable to the well-known agent Colchicine (B1669291), but with lower cytotoxicity. nih.gov

Another approach involved synthesizing indole-isatin molecular hybrids. These compounds, where the indole-2-carbohydrazide was linked to an isatin (B1672199) scaffold, were evaluated as antimicrobial agents. researchgate.net The hybridization of these two biologically active heterocyclic systems aims to produce compounds with improved or novel antimicrobial profiles.

The synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives is another example of pharmacophore hybridization. nih.gov Here, the indole-2-carbohydrazide is combined with a substituted pyrimidine (B1678525) moiety, leading to potent inducers of methuosis, a specific type of non-apoptotic cell death, in cancer cells. nih.gov

Molecular Modeling and In Silico Techniques for Mechanistic Insights and Drug Design

Computational methods are increasingly used to understand the interactions between indole-2-carbohydrazide derivatives and their biological targets, guiding the design of more effective analogs.

Molecular docking is a powerful tool for predicting how a ligand binds to the active site of a target protein. This technique has been extensively applied to indole-2-carbohydrazide derivatives to rationalize their biological activities.

In the study of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as anticancer agents, molecular docking simulations predicted that the compounds bind to the colchicine site of tubulin. nih.govrsc.org This in silico result was consistent with experimental findings showing that the compounds inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. rsc.org

Similarly, for a series of pyrazole-carbohydrazide derivatives containing an indole moiety, docking simulations visualized the probable binding pattern of the most active compound (A18) within the colchicine binding site of tubulin, helping to explain its potent inhibitory activity. nih.gov

In a different context, N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives were evaluated in silico as potential cyclooxygenase (COX) inhibitors. lupinepublishers.com Docking studies against the crystal structures of COX-1 and COX-2 showed high docking scores and promising binding energies for the designed compounds, suggesting they may act as non-selective COX inhibitors. lupinepublishers.comlupinepublishers.com

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach has been used to discover new analogs based on the indole-2-carbohydrazide scaffold.

A study designed and evaluated a number of Schiff's base derivatives of N'-methylene-1H-indole-2-carbohydrazide in silico for their ability to inhibit cyclooxygenase. lupinepublishers.comresearchgate.net By calculating molecular properties and docking scores, researchers identified promising candidates for synthesis and further biological evaluation as potential non-steroidal anti-inflammatory agents. lupinepublishers.comresearchgate.net

In another example, a library of carbohydrazide derivatives was screened in silico for their potential as dipeptidyl peptidase-4 (DPP-IV) inhibitors, which are used in the management of diabetes. nih.govmdpi.com The virtual screening process, which included molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, helped to prioritize compounds for wet-lab synthesis and biological testing. The synthesized compounds that performed well in the in silico screening also showed good hypoglycemic potential in subsequent in vitro and in vivo assays. nih.gov

Computational Analysis of 5-methyl-1H-indole-2-carbohydrazide: Electronic and Pharmacokinetic Perspectives

The study of heterocyclic compounds, particularly those containing the indole scaffold, is a significant focus of contemporary medicinal chemistry. Among these, this compound has emerged as a molecule of interest. Its structural features, combining the indole nucleus with a reactive carbohydrazide moiety, suggest potential for diverse chemical interactions. This article delves into the computational characterization of this specific compound, focusing on its electronic properties and predicted pharmacokinetic profile through advanced modeling techniques.

Computational chemistry provides indispensable tools for the rational design and preliminary evaluation of novel chemical entities. Through methods like Density Functional Theory (DFT) and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, researchers can gain insights into a molecule's potential behavior, guiding further experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For indole derivatives, calculations are commonly performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

Electronic Properties: The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. In related indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO is often distributed across the carbonyl and hydrazide substituent, suggesting this region as the primary site for nucleophilic attack. The presence of the electron-donating methyl group at the C5 position is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP) mapping is another key output of DFT studies. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the most negative potential (red/yellow) is anticipated around the carbonyl oxygen and the terminal amino group of the hydrazide, highlighting these as sites for electrophilic interaction and hydrogen bonding. The indole N-H group typically shows a region of positive potential (blue), indicating its role as a hydrogen bond donor.

In silico ADME prediction is a critical step in early-phase drug discovery, used to assess the drug-like properties of a compound. These predictions are often based on physicochemical properties and established rules, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Da, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

The predicted physicochemical properties for this compound are summarized below.

| Property | Predicted/Calculated Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O | - |

| Molecular Weight (g/mol) | 189.22 | ≤ 500 |

| LogP (XLogP3) | ~1.3 | ≤ 5 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~72.1 Ų | - |

Based on this analysis, this compound fully adheres to Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity (LogP) suggest a favorable profile for oral absorption. The compound has three hydrogen bond donors (the indole N-H and the two hydrogens on the terminal -NH2) and three acceptors (the carbonyl oxygen and the two nitrogen atoms of the hydrazide).

Furthermore, the Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. taylorandfrancis.com The estimated TPSA of ~72.1 Ų for this compound is well within this limit. Additionally, a TPSA value below 90 Ų is often associated with the ability to penetrate the blood-brain barrier (BBB). wikipedia.org The predicted value for this compound suggests it has the potential to cross the BBB, a critical consideration for CNS-targeted agents. The combination of these factors indicates that the compound possesses drug-like physicochemical properties conducive to good bioavailability.

Pre Clinical Investigations and Future Research Directions

In Vivo Efficacy Studies in Relevant Animal Models

While direct in vivo efficacy studies specifically for 5-methyl-1H-indole-2-carbohydrazide are not extensively reported in publicly available literature, research on closely related indole (B1671886) derivatives provides a strong impetus for its evaluation in animal models. For instance, derivatives of indole-2-carboxamides have been synthesized and evaluated for their anti-Trypanosoma cruzi activity, with some compounds progressing to exploratory in vivo pharmacokinetic studies. nih.gov

Notably, a derivative of azaindole was identified as a potent and highly selective methuosis inducer, demonstrating a significant tumor-suppressive effect in a xenograft mouse model of human breast cancer (MDA-MB-231). nih.gov Methuosis is a form of non-apoptotic cell death characterized by extensive macropinosome formation, making its induction a promising anticancer strategy. nih.gov Another study on a 2-step synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, also showed potent anticancer activity in lung cancer xenograft models. nih.gov These findings underscore the potential of the indole core, and by extension this compound, to yield effective anticancer agents suitable for in vivo testing.

Strategies for Lead Compound Optimization and Development

The development of this compound into a viable drug candidate necessitates a robust lead optimization strategy. This process involves iterative chemical modifications to enhance its pharmacological and pharmacokinetic properties. patsnap.compatsnap.com Key strategies applicable to this compound include:

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how different structural modifications impact the biological activity of the compound. patsnap.com For indole-2-carboxamide derivatives, it has been observed that small, electron-donating aliphatic groups at the 5-position of the indole ring, such as a methyl or cyclopropyl (B3062369) group, are favorable for potency. nih.gov This provides a strong rationale for the 5-methyl substitution in the parent compound. Further SAR exploration could involve modifications of the carbohydrazide (B1668358) moiety to improve target binding and cellular activity.

Medicinal Chemistry Approaches: Various medicinal chemistry techniques can be employed for optimization. numberanalytics.com These include:

Scaffold Hopping: Replacing the indole core with other heterocyclic systems to explore new chemical space and potentially improve properties. patsnap.comnumberanalytics.com

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance efficacy or reduce toxicity. numberanalytics.com For instance, the hydrazide group could be replaced with other linkers.

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to build a more potent molecule. numberanalytics.com

Computational Tools: In silico methods are invaluable in modern drug discovery for predicting the properties of designed analogs. patsnap.com

Molecular Docking: To predict the binding mode and affinity of this compound and its derivatives to their biological targets. patsnap.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate chemical structure with biological activity, guiding the design of more potent compounds. patsnap.com

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: To computationally assess the pharmacokinetic profile of new analogs early in the design process. numberanalytics.com

The following table summarizes the key strategies for lead optimization:

| Strategy | Description | Application to this compound |

| Structure-Activity Relationship (SAR) Analysis | Investigating the relationship between the chemical structure and biological activity. patsnap.com | The 5-methyl group is known to be favorable for potency in related series. nih.gov Further modifications to the carbohydrazide moiety can be explored. |

| Medicinal Chemistry Approaches | Synthetic modifications to improve compound properties. numberanalytics.com | Includes scaffold hopping, bioisosteric replacement of the hydrazide group, and fragment-based design. patsnap.comnumberanalytics.comnumberanalytics.com |

| Computational Tools | In silico methods to predict molecular properties and interactions. patsnap.com | Molecular docking to understand target binding, QSAR to guide analog design, and ADME prediction for pharmacokinetic profiling. patsnap.compatsnap.comnumberanalytics.comnih.gov |

Potential for Application as Novel Therapeutic Agents and Research Probes

The 1H-indole-2-carbohydrazide scaffold has been identified as a promising starting point for the development of novel therapeutic agents. nih.gov Derivatives of this core have demonstrated a range of biological activities, suggesting a broad therapeutic potential for this compound.

As novel therapeutic agents , indole-2-carbohydrazide derivatives have shown significant anticancer properties. nih.govrsc.org Some of these compounds have been found to act as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs. nih.govrsc.org Specifically, certain derivatives interact with the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.govrsc.org Furthermore, the potential for inducing methuosis, a non-apoptotic form of cell death, presents a novel therapeutic avenue for cancers that are resistant to traditional apoptosis-inducing agents. nih.gov Beyond cancer, indole derivatives have also been investigated for their anti-infective properties, including activity against bacteria and Trypanosoma cruzi. nih.govnih.gov

As research probes , this compound and its optimized derivatives can be invaluable tools for basic research. Compounds that selectively target a specific biological process or protein can be used to elucidate complex cellular pathways. For example, a potent and selective inhibitor of a particular enzyme or receptor can be used to study the physiological role of that target. The development of fluorescently tagged or biotinylated versions of this compound could also facilitate target identification and validation studies.

The following table outlines the potential applications:

| Application | Description |

| Novel Therapeutic Agents | Development of new drugs for treating diseases. |

| Anticancer Agents | Targeting cancer cells through mechanisms like tubulin polymerization inhibition or methuosis induction. nih.govnih.govrsc.org |

| Anti-infective Agents | Combating infectious diseases caused by pathogens like bacteria and protozoa. nih.govnih.gov |

| Research Probes | Tools for studying biological systems. |

| Pharmacological Tools | Selective modulators to investigate the function of specific proteins or pathways. |

| Molecular Probes | Labeled derivatives for target identification and imaging. |

Emerging Research Areas and Unexplored Pharmacological Potentials

The versatility of the indole scaffold suggests that this compound may have pharmacological potential beyond its currently explored activities. Emerging research areas and unexplored avenues include:

Neuroprotective Agents: Some indole derivatives have shown promise for their neuroprotective effects. mdpi.com Given the prevalence of neurodegenerative diseases, exploring the potential of this compound in this area is a logical next step.

Anti-inflammatory Agents: The indole ring is a component of several known anti-inflammatory drugs. Investigating the anti-inflammatory properties of this compound could lead to new treatments for a variety of inflammatory conditions.

Modulators of Novel Targets: High-throughput screening and target-based approaches could uncover unexpected biological targets for this compound. This could open up entirely new therapeutic applications.

Combination Therapies: Evaluating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens with potentially lower side effects.

The continued exploration of this and related compounds is likely to yield exciting new discoveries in medicinal chemistry and pharmacology.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 5-methyl-1H-indole-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic route involves condensation reactions of hydrazine derivatives with appropriately substituted indole precursors. For example, refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid, followed by recrystallization from ethanol, yields structurally related indole carbohydrazides . Optimization includes adjusting reaction time, temperature, and stoichiometry. Yields for similar compounds range from 71–90% under controlled conditions, with purity confirmed via melting point analysis and spectroscopic methods .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectroscopy are critical for verifying substituent positions and functional groups. For example, indole ring protons typically resonate at δ 6.8–7.5 ppm, while the carbohydrazide NH group appears as a broad singlet near δ 4.5–5.5 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations for the C=O group (~1650 cm) and N–H bonds (~3300 cm) confirm the carbohydrazide moiety .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL be applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

- Structure Refinement : SHELXL is widely used for small-molecule refinement. Key steps include defining anisotropic displacement parameters, resolving disorder, and validating hydrogen bonding networks. SHELXL’s robust handling of high-resolution data ensures accurate bond length and angle measurements .

- Validation Tools : ORTEP-III (via WinGX) visualizes anisotropic displacement ellipsoids and molecular geometry, aiding in error detection .

Q. How can discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Benchmarking : Compare calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data. Adjust solvent effects (e.g., via PCM models) and ensure proper conformational sampling .

- Puckering Analysis : For nonplanar ring systems, Cremer-Pople coordinates quantify deviations from planarity, helping reconcile computational and crystallographic data .

Q. What experimental strategies are recommended for derivatizing the carbohydrazide group to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Condensation Reactions : React with aromatic aldehydes (e.g., 2,4-dihydroxybenzaldehyde) under acidic conditions to form hydrazone derivatives. Monitor reaction progress via TLC and characterize products via H NMR .

- Functional Group Compatibility : Ensure reaction conditions (e.g., pH, temperature) preserve the indole ring’s integrity. For example, avoid strong oxidizing agents that may degrade the heterocycle .

Data Analysis and Contradictions

Q. How can researchers address conflicting crystallographic data (e.g., bond length variations) in structural reports of similar indole derivatives?

- Methodological Answer :

- Statistical Validation : Use R and R values to assess data quality. High-resolution datasets (d-spacing < 1.0 Å) reduce ambiguities .

- Cross-Validation Tools : Compare results with Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .

Research Applications

Q. What role does this compound play in studying antioxidant or antimicrobial activity?

- Methodological Answer :

- Bioactivity Assays : Derivative libraries can be screened via DPPH radical scavenging (antioxidant) or MIC assays (antimicrobial). For example, hydrazone derivatives of indole carbohydrazides show enhanced activity due to extended conjugation .

- SAR Studies : Correlate substituent electronic effects (e.g., electron-donating/withdrawing groups) with bioactivity trends using Hammett plots or QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。